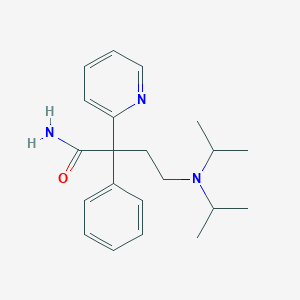

Disopyramide

Overview

Description

Disopyramide is a class 1a antiarrhythmic agent used primarily for the treatment of ventricular arrhythmias, such as ventricular tachycardia . It functions as a sodium channel blocker, inhibiting the conduction of electrical signals in the heart, which helps to stabilize the cardiac membrane . This compound is known for its potent negative inotropic effects, which significantly decrease the contractility of the ventricular myocardium .

Preparation Methods

The synthesis of disopyramide involves several steps, starting with the preparation of key intermediates. One method involves the reaction of 2-aminopyridine with o-bromotoluene in the presence of cuprous bromide and cyclohexane . The mixture is then subjected to various reaction conditions, including temperature control and extraction with acetonitrile, to obtain the desired intermediate. This intermediate is further processed to yield this compound.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Techniques such as high-performance liquid chromatography and gas chromatography are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Disopyramide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites, including N-desisopropyl this compound.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly involving the amide and pyridine groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that retain some pharmacological activity .

Scientific Research Applications

Clinical Uses

Ventricular Arrhythmias

Disopyramide is primarily indicated for the management of ventricular tachycardia and other life-threatening arrhythmias. It works by inhibiting sodium channels, which stabilizes cardiac cell membranes and reduces excitability. This action is particularly beneficial in patients with structural heart disease where arrhythmias are common .

Obstructive Hypertrophic Cardiomyopathy (HCM)

this compound has been shown to effectively reduce left ventricular outflow tract (LVOT) obstruction in patients with obstructive HCM. Clinical studies indicate that this compound, when used in conjunction with beta-blockers, significantly decreases LVOT gradients and improves symptoms associated with this condition . The drug's negative inotropic effects help manage the increased contractility often seen in HCM patients, leading to improved hemodynamics without significant adverse effects on heart function .

Heart Failure

In patients with heart failure, this compound can be used to control arrhythmias that may complicate the clinical picture. Studies have demonstrated its safety and efficacy in patients with varying degrees of heart failure, although careful monitoring is required due to potential side effects such as prolonged QT interval .

Pharmacodynamics and Mechanism of Action

This compound exerts its effects through several mechanisms:

- Sodium Channel Blockade : It inhibits both peak and late sodium currents, which reduces depolarization rates during action potentials.

- Calcium Current Modulation : this compound also affects L-type calcium currents, contributing to its negative inotropic effects.

- Potassium Channel Effects : The drug influences delayed rectifier potassium currents, which can prolong action potential duration but is generally well-tolerated .

Case Studies and Evidence

Case Study: Obstructive HCM

A retrospective study involving patients with symptomatic obstructive HCM demonstrated that this compound treatment led to marked reductions in LVOT gradients and improvements in exercise tolerance. The study highlighted the drug's safety profile, noting minimal adverse effects on ejection fraction and no significant increase in arrhythmic events during treatment .

Case Study: Ventricular Tachycardia Management

In a cohort of patients experiencing recurrent ventricular tachycardia, this compound was administered as part of a comprehensive management plan. Results indicated a significant reduction in arrhythmic episodes over a six-month follow-up period, supporting its role as an effective antiarrhythmic agent .

Adverse Effects and Considerations

While this compound is effective, it does carry risks:

- QT Prolongation : Monitoring is essential due to the potential for increased risk of torsades de pointes.

- Negative Inotropic Effects : Caution is advised in patients with existing heart failure due to the drug's ability to decrease myocardial contractility.

- Drug Interactions : this compound may interact with other medications affecting cardiac function or metabolism; thus, thorough medication reconciliation is necessary prior to initiation .

Data Summary Table

| Application | Efficacy | Side Effects | Notes |

|---|---|---|---|

| Ventricular Tachycardia | High efficacy in reducing episodes | QT prolongation | Requires monitoring |

| Obstructive HCM | Significant reduction in LVOT gradients | Negative inotropic effects | Safe when combined with beta-blockers |

| Heart Failure | Effective for controlling arrhythmias | Risk of worsening heart failure | Monitor closely for adverse reactions |

Mechanism of Action

Disopyramide exerts its effects by blocking sodium channels in cardiac cells, which inhibits the depolarization of the cardiac membrane . This action decreases the inward sodium current during phase 0 of the cardiac action potential, leading to a decreased upstroke velocity and an increased threshold for excitation . This compound also prolongs the PR interval by lengthening both the QRS and P wave duration, which helps to slow the propagation of action potentials through the atria to the ventricles .

Comparison with Similar Compounds

Disopyramide is often compared with other class 1a antiarrhythmic agents such as quinidine and procainamide. While all three compounds function as sodium channel blockers, this compound is unique in its potent negative inotropic effects, which make it particularly effective for reducing ventricular contractility . Other similar compounds include:

Quinidine: Known for its antiarrhythmic properties but has a higher toxicity profile compared to this compound.

Procainamide: Another class 1a antiarrhythmic agent with a similar mechanism of action but different pharmacokinetic properties.

This compound’s particular efficacy is due to its potent negative inotropic effects, making it more effective for gradient reduction than either beta-blockers or verapamil .

Biological Activity

Disopyramide is a class 1A antiarrhythmic agent primarily used in the management of ventricular arrhythmias and obstructive hypertrophic cardiomyopathy (HCM). Its biological activity is characterized by several mechanisms, including effects on cardiac ion channels, hemodynamics, and clinical outcomes in specific patient populations. This article reviews the biological activity of this compound, focusing on its electrophysiological effects, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its effects through multiple pathways:

- Ion Channel Blockade : this compound inhibits various cardiac ion currents, including:

- Peak and Late Sodium Currents (INa) : It reduces sodium influx during depolarization, leading to decreased excitability and conduction velocity in cardiac tissues .

- Calcium Currents (ICa) : The drug also inhibits L-type calcium currents, which are crucial for cardiac contraction .

- Potassium Currents (IK) : this compound affects delayed rectifier potassium currents, contributing to action potential duration and repolarization dynamics .

These actions collectively result in negative inotropic effects, reduced contractility, and altered electrophysiological properties of cardiac myocytes.

Clinical Efficacy

This compound has been extensively studied in patients with obstructive HCM. Key findings from recent research include:

- Reduction of Left Ventricular Outflow Tract Obstruction (LVOTO) : this compound has been shown to significantly decrease LVOT gradients. In a multicenter study involving 118 patients with obstructive HCM, this compound therapy led to a reduction in outflow gradients from 75 ± 33 mmHg to 40 ± 32 mmHg (p < 0.0001) over an average follow-up period of 3.1 years .

- Improvement in Functional Class : Patients treated with this compound exhibited improvements in New York Heart Association (NYHA) functional class. For instance, after 12 months of therapy, 25% of patients improved from NYHA class III to II .

Table 1: Summary of Clinical Outcomes with this compound

Safety Profile

This compound's safety profile is notable for its potential side effects, primarily related to its anticholinergic properties. Common adverse effects include:

- Anticholinergic Symptoms : Such as dry mouth and urinary retention, which were reported in approximately 26% of patients .

- QT Interval Prolongation : While some patients experienced a reduction in QT interval, others showed prolonged QTc intervals, necessitating careful monitoring during treatment .

Despite these concerns, this compound was found to have a generally acceptable safety profile when used appropriately. The incidence of life-threatening arrhythmias was low among treated patients .

Case Studies

Several case studies highlight the clinical utility of this compound:

- Case Report in Infants : A critically ill infant with obstructive HCM refractory to beta-blockers was successfully treated with this compound, demonstrating its potential as a rescue therapy in severe cases .

- Long-Term Follow-Up Study : In a cohort study involving symptomatic patients with HOCM treated with this compound for an average of 4.4 years, it was observed that up to 70% of patients avoided surgical interventions due to symptom improvement .

Q & A

Basic Research Questions

Q. What are the standard assays for quantifying disopyramide and its metabolites in biological samples, and how do they differ in sensitivity and specificity?

- Methodological Answer : High-performance thin-layer chromatography (HPTLC) is a validated method for quantifying this compound and its mono-N-dealkylated metabolite (MND) in serum. This technique offers high resolution and avoids time-consuming steps like fluorescence induction, unlike conventional TLC . For higher sensitivity, combine UV spectrophotometry with internal standards (e.g., p-chlorothis compound) to account for variability in metabolite fluorescence . Compare results with HPLC or GLC methods, which may require more complex equipment but provide superior specificity for distinguishing parent drugs from metabolites .

Q. How can researchers design a pharmacokinetic study to evaluate this compound’s therapeutic window in patients with arrhythmias?

- Methodological Answer : Use a longitudinal cohort design with repeated serum sampling to monitor this compound and MND levels. Stratify participants by renal function, as metabolite accumulation is observed in patients with impaired clearance . Apply PICO framework:

- Population : Patients with ventricular arrhythmias.

- Intervention : this compound administered at standard doses.

- Comparison : Serum drug levels vs. clinical outcomes (e.g., arrhythmia suppression).

- Outcome : Therapeutic efficacy vs. adverse effects (e.g., anticholinergic effects).

Ensure ethical approval for human subject protocols, including informed consent and renal function monitoring .

Q. What are common pitfalls in formulating research questions about this compound’s mechanism of action?

- Methodological Answer : Avoid overly broad questions (e.g., “How does this compound work?”). Instead, narrow the scope using FINER criteria:

- Feasible : Focus on specific ion channels (e.g., sodium vs. potassium currents).

- Interesting : Investigate paradoxical pro-arrhythmic effects in subpopulations.

- Novel : Explore interactions with concomitant medications (e.g., beta-blockers).

- Ethical : Exclude high-risk populations (e.g., severe heart failure) unless justified.

- Relevant : Align with clinical guidelines for Class Ia antiarrhythmics .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolite activity be resolved using advanced analytical techniques?

- Methodological Answer : Address contradictions by integrating HPTLC with mass spectrometry (LC-MS/MS) to differentiate MND from structurally similar compounds. For example, Gupta et al. (1981) reported discrepancies in metabolite detection using fluorescence-based TLC; LC-MS/MS can resolve these by providing precise molecular weight data . Validate findings using in vitro models (e.g., cardiomyocyte electrophysiology) to correlate metabolite levels with functional outcomes .

Q. What experimental designs are optimal for studying this compound’s anticholinergic effects in aging populations?

- Methodological Answer : Use a case-control study comparing elderly patients (≥65 years) with younger cohorts. Employ mixed-methods:

- Quantitative : Measure serum anticholinergic activity via radioreceptor assay.

- Qualitative : Assess subjective symptoms (e.g., dry mouth) using validated questionnaires .

Control for polypharmacy and comorbidities (e.g., dementia) to isolate this compound-specific effects. Reference the HPTLC method to ensure accurate drug/metabolite quantification in low-sample volumes (100 µl) .

Q. How can researchers address limitations in existing this compound assays when analyzing drug-drug interactions?

- Methodological Answer : Develop a cross-validation protocol comparing HPTLC, HPLC, and immunoassays. For example, amitriptyline and imipramine (co-administered drugs) may co-elute with this compound in HPTLC, leading to false positives . Mitigate this by spiking samples with internal standards and using orthogonal methods (e.g., antibody-based assays) for confirmation . Apply Bland-Altman analysis to quantify inter-method variability .

Q. What strategies ensure rigor in systematic reviews of this compound’s efficacy across heterogeneous clinical trials?

- Methodological Answer : Follow PRISMA guidelines and use the SPIDER framework for qualitative synthesis:

- Sample : Patients with refractory arrhythmias.

- Phenomenon of Interest : this compound’s efficacy vs. placebo/alternatives.

- Design : Randomized controlled trials (RCTs) and observational studies.

- Evaluation : Arrhythmia recurrence rates, QTc prolongation.

- Research type : Mixed-methods.

Conduct meta-regression to adjust for confounders (e.g., dosing protocols) and assess publication bias using funnel plots .

Q. Data Analysis & Interpretation

Q. How should researchers handle intra-assay variability in this compound quantification?

- Methodological Answer : Report coefficients of variation (CV) for each assay batch. For HPTLC, intra-assay CVs <10% are acceptable; achieve this by standardizing extraction protocols (e.g., organic solvent ratios) and using automated plate readers . Apply ANOVA to identify sources of variability (e.g., technician skill, reagent lots) and include negative controls in each run to detect contamination .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in small sample sizes?

- Methodological Answer : Use non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal distributions. For dose-response modeling, apply Bayesian hierarchical models to borrow strength across subgroups, reducing Type II errors in underpowered studies . Validate findings with bootstrapping to assess confidence intervals .

Properties

IUPAC Name |

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTNFZQICZKOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride) | |

| Record name | Disopyramide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045536 | |

| Record name | Disopyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Disopyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.93e-02 g/L | |

| Record name | Disopyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Disopyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Disopyramide is a Type 1A antiarrhythmic drug (ie, similar to procainamide and quinidine). It inhibits the fast sodium channels. In animal studies Disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells, decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium, and has no effect on alpha- or beta-adrenergic receptors. | |

| Record name | Disopyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3737-09-5 | |

| Record name | Disopyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disopyramide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disopyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Disopyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disopyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISOPYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO928U8MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Disopyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94.5-95 °C, 94.5 - 95 °C | |

| Record name | Disopyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Disopyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.